methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate
Description
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound featuring a benzofuran-chromen hybrid scaffold. Its structure comprises a central 2-oxo-2H-chromen (coumarin) ring substituted at the 4-position with a 7-methoxy-1-benzofuran moiety and at the 6-position with a methyl propanoate ester group. The compound’s molecular formula is C₂₃H₂₀O₇, with a molecular weight of 408.41 g/mol . The benzofuran and coumarin moieties are known for their roles in medicinal chemistry, particularly in enzyme inhibition and photophysical applications. The propanoate ester group may influence solubility, metabolic stability, and intermolecular interactions, making this compound a subject of interest in drug design and materials science.
Properties
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-12(22(24)26-3)27-14-7-8-17-15(10-14)16(11-20(23)28-17)19-9-13-5-4-6-18(25-2)21(13)29-19/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKXIYHOURZRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a chromenone derivative under specific conditions. For instance, the reaction might involve the use of catalysts such as zinc chloride (ZnCl₂) and reductive desulfurization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogs with Modified Ester Groups
Several analogs share the benzofuran-coumarin core but differ in ester substituents:
Key Observations:
- Ester Chain Length: The target compound’s propanoate group (vs. acetate in isopropyl/tert-butyl analogs) may enhance flexibility and solubility.
- Biological Activity: The ethyl propanoate analog in demonstrates antihyperalgesic effects, suggesting that the target compound’s methyl propanoate group could similarly influence enzyme inhibition (e.g., COX or carbonic anhydrase isoforms) .
Chromen-4-one Derivatives
describes 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one , which lacks the benzofuran moiety but shares a chromen core. Key differences include:
- Substituents : A toluene ring and chlorine atom (partial occupancy) instead of benzofuran.
- Crystal Packing : Stabilized by π-π stacking (interaction distance: 3.501 Å) and intramolecular C—H···O bonds, forming pseudo-rings .
- Planarity : The chromen ring in is nearly planar (max deviation: 0.205 Å), whereas the benzofuran-coumarin hybrid in the target compound may exhibit reduced planarity due to steric clashes between substituents.
Hybrid NSAID-Coumarin Compounds
highlights NSAID-coumarin hybrids (e.g., ketoprofen-linked coumarins) with dual inhibitory activity against COX-1/COX-2 and carbonic anhydrases. These compounds:
- Ester vs. Amide Linkages : Esters (like the target compound) are cleaved in plasma more readily than amides, affecting bioavailability .
Research Findings and Implications
Physicochemical Properties
- Solubility: The methyl propanoate group likely enhances aqueous solubility compared to bulkier tert-butyl or isopropyl esters, critical for drug delivery .
Intermolecular Interactions
- Crystal Packing : Similar to , the target compound may exhibit π-π stacking between aromatic rings and C—H···O interactions, though its longer ester chain could disrupt dense packing .
- Hydrogen Bonding: The absence of strong hydrogen bond donors in the target compound (vs. ’s chlorine substituent) may reduce crystal stability, necessitating co-formers for co-crystallization .
Biological Activity
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that integrates various pharmacologically active moieties. The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
Chemical Structure
The compound features a benzofuran moiety, a chromenone structure, and an ester functional group, which are known for their diverse biological activities. Its molecular formula is .
Anticancer Activity
Research has indicated that compounds containing benzofuran and chromenone structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of these compounds can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 14.2 | Apoptosis Induction |
| Compound B | HeLa | 19.1 | Cell Cycle Arrest |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that it exhibits moderate activity against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Bacillus subtilis | TBD |
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance. These studies suggest that the compound may bind effectively to active sites of enzymes critical for cell survival and proliferation.
Case Studies
- In vitro Studies : A study conducted on a series of related compounds demonstrated that modifications to the benzofuran and chromenone components significantly influenced their biological activity. The results highlighted the importance of structural integrity for optimal interaction with biological targets.
- In vivo Studies : Animal models treated with derivatives of this compound exhibited reduced tumor growth rates compared to controls, indicating potential efficacy in cancer therapy.
Q & A
Basic: How can the molecular structure of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate be reliably confirmed?
Answer:
The compound’s structure is validated using a combination of NMR spectroscopy (¹H and ¹³C) to map proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for spatial arrangement. For crystallographic analysis, programs like SHELXL (for refinement) and ORTEP (for visualization) are critical to resolving anisotropic displacement parameters and hydrogen-bonding networks . For example, the benzofuran and chromen moieties require precise measurement of dihedral angles to confirm stereoelectronic effects .
Basic: What synthetic routes are optimal for preparing this compound, and how can purity be maximized?
Answer:
Synthesis typically involves:
Coupling reactions : Reacting 7-hydroxy-4-(7-methoxybenzofuran-2-yl)coumarin with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in acetone at reflux) .
Protection/deprotection : Methoxy groups may require protection (e.g., using acetyl chloride) to prevent unwanted side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Advanced: How do substituent variations (e.g., methoxy vs. halogen) on the benzofuran or chromen rings influence bioactivity?
Answer:
Comparative studies of analogs reveal:
Advanced: How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
Answer:
Discrepancies often arise from:
- Assay conditions : Varying pH or solvent (DMSO concentration) alters compound stability. Standardize protocols using OECD guidelines .
- Cell line variability : Test multiple lines (e.g., HeLa, MCF-7) and validate via Western blotting to confirm target protein expression .
- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) and apply Grubbs’ test to exclude outliers .
Advanced: What computational methods are recommended for predicting hydrogen-bonding patterns in crystallographic studies?
Answer:
Graph set analysis (as per Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings) using software like Mercury . For dynamic interactions, DFT calculations (Gaussian 16, B3LYP/6-31G*) predict bond lengths and angles within 2% error of experimental data .
Basic: What are the key stability challenges during storage, and how are they mitigated?
Answer:
The compound is sensitive to:
- Hydrolysis : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent ester group degradation .
- Light-induced oxidation : Use stabilizers like BHT (0.01% w/w) and confirm stability via HPLC-UV (λ = 254 nm) monthly .
Advanced: How can synthetic byproducts be identified and minimized during scale-up?
Answer:
Common byproducts include:
- Di-ester derivatives : Formed via over-alkylation. Control by limiting reaction time to 6–8 hrs and using stoichiometric base .
- Decarboxylation products : Mitigate by avoiding temperatures >80°C during reflux .
Characterize impurities via LC-MS/MS and optimize using DoE (Design of Experiments) to assess factors like temperature and catalyst loading .
Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?
Answer:
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kd) and stoichiometry .
- Mutagenesis : Engineer enzyme active sites (e.g., Tyr→Phe mutations) to confirm residue-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
